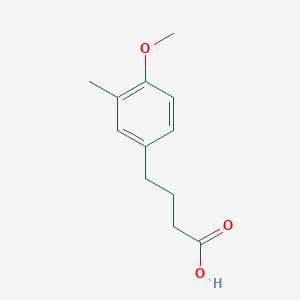

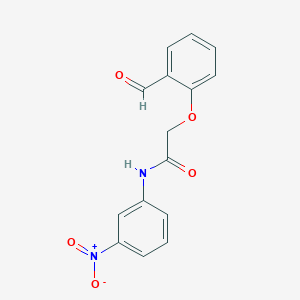

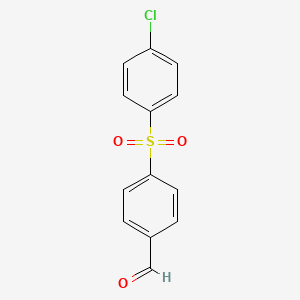

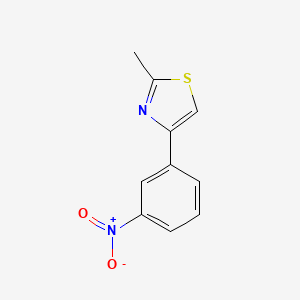

![molecular formula C10H8N4O B1298854 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 83702-52-7](/img/structure/B1298854.png)

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines, involves a three-component reaction. This process includes the use of aminoazoles like 3-aminopyrazole, acetoacetic ester, and various aldehydes. Although the exact synthesis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not detailed, the methods described could potentially be adapted for its synthesis by modifying the starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of azolo[1,5-a]pyrimidines is characterized by a fused ring system that includes a pyrimidine ring. The presence of substituents like acetyl and methyl groups can significantly influence the chemical behavior and stability of these compounds. The exact molecular structure analysis of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is not provided, but the general framework suggests a planar heterocyclic structure with potential for further functionalization .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied, as seen in the reaction of 5a-acetyl-6a-carbethoxy-5a, 6a-dihydro-6H-cyclopropa[5a, 6a]pyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylaniline. This reaction, conducted in refluxing benzene, led to the formation of several ring-transformed products, indicating that the azolo[1,5-a]pyrimidine core can undergo various transformations under certain conditions. These findings suggest that 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile may also participate in similar reactions, potentially yielding a range of products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be inferred from the properties of related compounds. Typically, these compounds are crystalline solids with defined melting points, and their solubility can vary depending on the nature of the substituents and the solvent used. The presence of the nitrile group suggests that the compound would have polar characteristics, which could affect its solubility and reactivity. The exact properties of 6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile would need to be determined experimentally .

科学的研究の応用

Synthesis and Antimicrobial Activity

A series of new pyrazolo[1,5-a]pyrimidine derivatives synthesized from 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile precursors demonstrated significant antimicrobial activity. The synthesis process employed deep eutectic solvents (DES), offering a benign environment, high yield, and a scalable and simple work-up procedure (Deshmukh et al., 2016). Another study involved the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives through a one-pot, three-component reaction, displaying significant antibacterial activity (Rostamizadeh et al., 2013).

Tumor Imaging with Positron Emission Tomography

Research on 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET) revealed promising results. Modifications to the compounds to introduce polar groups showed significant differences in tumor uptake, indicating potential applications in cancer diagnosis and treatment monitoring (Xu et al., 2012).

Synthesis of Novel Derivatives for Biological Screening

The synthesis of novel pyridine and fused pyridine derivatives from related precursors, followed by molecular docking screenings and antimicrobial as well as antioxidant activity evaluations, showcased the versatility of pyrazolo[1,5-a]pyrimidine derivatives in developing new bioactive compounds (Flefel et al., 2018).

Microwave-Assisted Synthesis

A microwave-assisted synthesis method was developed for creating triazolopyrimidine derivatives from related compounds. This method proved efficient, promising, and environmentally friendly, offering a green synthetic approach to potentially bioactive molecules (Divate & Dhongade-Desai, 2014).

Safety and Hazards

将来の方向性

While specific future directions for this compound are not available, the synthesis and study of similar compounds continue to be an active area of research. For instance, hybrid molecules, which include similar structures, maintain a stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries .

作用機序

Target of Action

This compound is a product for proteomics research , and its specific targets are still under investigation.

Biochemical Pathways

Related compounds have been shown to exhibit antioxidant activities , suggesting that this compound may also interact with pathways related to oxidative stress.

Result of Action

Related compounds have shown cytotoxicity against certain cancer cell lines , suggesting potential anticancer activity.

特性

IUPAC Name |

6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c1-6-9(7(2)15)5-12-10-8(3-11)4-13-14(6)10/h4-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSWMPRBOLNAMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=C(C=NN12)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348638 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

CAS RN |

83702-52-7 |

Source

|

| Record name | 6-acetyl-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

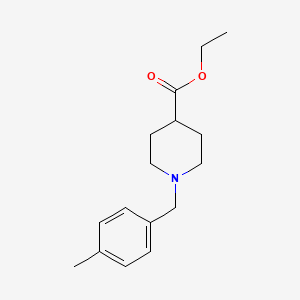

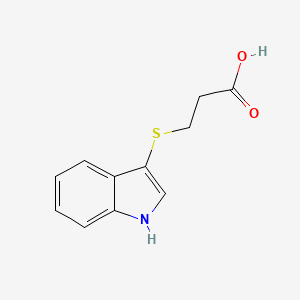

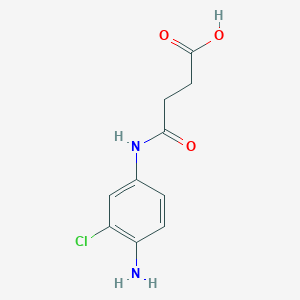

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)